p-NH2-Bn-DTPA

Overview

Description

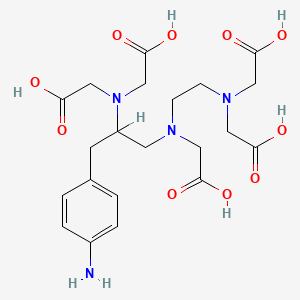

p-NH2-Bn-DTPA (S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid) is a bifunctional chelator with a molecular formula of C21H30N4O10·4HCl and a molecular weight of 644.3 g/mol (CAS: 102650-29-3) . Its structure comprises three functional components:

- Aminobenzyl group (p-NH2-Bn): Provides a reactive amino group (-NH2) for covalent conjugation to biomolecules (e.g., peptides, antibodies) or polymers. The benzene ring enhances hydrophobic interactions, improving target binding .

- DTPA backbone: A linear polyaminocarboxylate chelator with eight donor atoms (five carboxylate and three amine groups), enabling strong coordination with metal ions like Gd³⁺, In³⁺, and Y³⁺ .

- Hydrochloride salt form: Enhances solubility in aqueous solutions, facilitating bioconjugation reactions .

Mechanism of Action

Target of Action

The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .

Mode of Action

this compound interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .

Biochemical Pathways

The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .

Pharmacokinetics

It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .

Result of Action

The result of the action of this compound is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action

Biological Activity

p-NH2-Bn-DTPA (p-Aminobenzyl diethylenetriaminepentaacetic acid) is a chelating agent that has garnered attention in various fields, particularly in radiopharmaceuticals and biomedical applications. Its biological activity is primarily associated with its ability to form stable complexes with metal ions, which can be utilized for imaging and therapeutic purposes. This article delves into the biological activity of this compound, examining its properties, applications, and relevant research findings.

This compound is a derivative of DTPA, characterized by the addition of a para-aminobenzyl group. This modification enhances its chelation properties and biological compatibility. The compound exhibits high stability constants for metal ions, making it suitable for use in radiolabeling and targeting specific biological sites.

Chelation Properties

The primary biological activity of this compound stems from its chelation capabilities. It forms stable complexes with various metal ions, including indium (In), copper (Cu), and gadolinium (Gd). The stability of these complexes is crucial for their application in medical imaging and therapy.

Table 1: Stability Constants of this compound Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| In(III) | 36.64 |

| Cu(II) | 28.17 |

| Gd(III) | 27.00 |

Radiolabeling Efficiency

Recent studies have demonstrated the efficient radiolabeling properties of this compound. For instance, it has been shown to quantitatively complex indium-111 (111In) at ambient temperatures, achieving radiochemical yields greater than 99% within minutes . This efficiency is particularly advantageous for labeling heat-sensitive biomolecules such as antibodies.

Case Study: Radiolabeling with 111In

In a comparative study, this compound was evaluated alongside other chelators like DOTA and CHX-A″-DTPA. The results indicated that this compound provided superior labeling efficiency without the need for elevated temperatures, which is often required by traditional chelators .

In Vivo Applications

The biological activity of this compound extends to its applications in vivo, particularly in targeted imaging and therapy. Its ability to form stable complexes allows for effective biodistribution and reduced accumulation in non-target organs.

Biodistribution Studies

Biodistribution studies involving radiolabeled compounds have shown that this compound conjugates exhibit specific accumulation in target tissues while minimizing uptake in healthy organs. For example, studies involving tumor models indicated that the conjugation with this compound enhanced tumor targeting efficacy compared to other chelators .

Scientific Research Applications

Radiopharmaceutical Development

Overview

p-NH2-Bn-DTPA serves as a crucial component in the development of radiopharmaceuticals due to its ability to form stable complexes with radiometals. This property is essential for the effective targeting and imaging of tumors.

Case Study: Cardiac Ischemia Imaging

Recent research focused on synthesizing this compound conjugated with specific peptides for cardiac ischemia imaging. The study demonstrated that the conjugate showed promising results in terms of biodistribution and imaging efficacy, indicating its potential in clinical applications for diagnosing cardiac conditions .

Targeted Therapy

Overview

The compound is utilized in targeted therapy, where it is conjugated to antibodies or peptides that specifically bind to tumor markers. This allows for precise delivery of therapeutic agents directly to cancer cells.

Case Study: HER2-Targeting Antibody Conjugation

In a comparative study involving the HER2-targeting antibody trastuzumab, this compound was conjugated and radiolabeled with yttrium-90. The resulting immunoconjugates exhibited high radiolabeling efficiency and stability, demonstrating significant potential in treating HER2-positive cancers .

Imaging Techniques

Overview

this compound is integral to various imaging modalities, including single-photon emission computed tomography (SPECT) and positron emission tomography (PET). Its role as a chelator enhances the visualization of biological processes in vivo.

Case Study: Insulinoma Imaging

A study evaluated the use of radiolabeled maxadilan-DTPA, which incorporated this compound, for imaging insulinomas. The results indicated that this compound could effectively target insulinoma tumors, providing clear visualization and potentially improving diagnostic capabilities .

Biodistribution Studies

Overview

Biodistribution studies are essential for understanding how compounds like this compound distribute within biological systems after administration. Such studies help in optimizing dosage and enhancing therapeutic efficacy.

Stability and Efficacy

Overview

The stability of this compound complexes is critical for their application in clinical settings. Research has shown that these complexes maintain high stability under physiological conditions.

Research Findings

Studies have reported that this compound complexes exhibit over 95% radiochemical purity after labeling, ensuring reliable performance in both vitro and vivo scenarios .

Chemical Reactions Analysis

Metal Ion Coordination

p-NH2-Bn-DTPA participates in chemical reactions involving metal ion complexation. It can form stable complexes with various metal ions due to the multiple nitrogen and oxygen donor atoms in its structure.

-

The diethylenetriaminepentaacetic acid framework allows effective coordination with metal ions.

-

It has eight coordination sites with metal ions (from 3 nitrogens and 5 oxygens) .

Conjugation Reactions

The amino group on the benzyl ring can participate in various coupling reactions, allowing for the attachment of biomolecules such as proteins and peptides.

-

The amine group enables efficient attachment to biomolecules .

-

After reaction of the amino group of NH2-Bn-DTPA(Gd3+) with the aldehyde moieties at the micelle surface, an excess of sodium cyanoborohydride (NaBH3CN) can be added to reduce the formed imine into the corresponding stable amine moieties .

Radiolabeling

This compound can form strong complexes with radiometals for PET/SPECT imaging .

-

The DTPA structure provides stable binding with radiometals, making it suitable for targeted imaging and radiotherapy applications .

-

It is ideal for developing radiotherapeutics with precise delivery .

Immunogen

p-SCN-Bz-DTPA-Pb can be used as an immunogen, whereas conjugates of bovine serum albumin (BSA) and this compound-Pb can be used as a coating antigen .

Chelation

This compound exhibits biological activity due to its chelation capabilities. It has been utilized in the development of immunoassays for detecting heavy metals, such as lead ions, by forming stable complexes that can be recognized by specific antibodies . Additionally, it plays a critical role in radiopharmaceuticals for imaging and targeting tumors due to its ability to bind radionuclides effectively.

Reactions with Gadolinium Complexes

NH2-Bn-DTPA(Gd3+) can be grafted to aldehyde-PEO4000-b . After the reaction of the amino group of NH2-Bn-DTPA(Gd3+) with the aldehyde moieties at the micelle surface, an excess of sodium cyanoborohydride (NaBH3CN) can be added to reduce the formed imine into the corresponding stable amine moieties .

Comparison with Other Chelators

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| p-SCN-Bn-DTPA | Contains a thiocyanate group | Enhanced reactivity for conjugation with proteins |

| DOTA | Tetraacetic acid structure | Higher stability with certain lanthanides |

| CHX-A"-DTPA | Cyclohexane moiety | Improved steric rigidity for better metal binding |

| H4neunpa | Contains nitrobenzene sulfonyl groups | Different functionalization leading to varied reactivity |

Stability Constants

The stability constants of DTPA complexes with lanthanides decrease as temperature increases .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing p-NH2-Bn-DTPA with high purity, and how do storage conditions impact its stability?

Answer :

- Synthesis : this compound requires precise stoichiometric control during conjugation of the aminobenzyl group to the DTPA backbone. Impurities often arise from incomplete reaction of the tert-butyl ester intermediates (e.g., this compound-penta (t-Bu ester)) or residual solvents. Purification via cation-exchange chromatography (e.g., SP-Sephadex C25) and dialysis against acetate buffers is critical to achieve ≥95% purity .

- Stability : The compound degrades under light, humidity, or elevated temperatures. Storage at -20°C in anhydrous, light-protected conditions preserves its reactivity for metal chelation and bioconjugation .

Q. How does the bifunctional design of this compound enable dual applications in radiometal labeling and biomolecule conjugation?

Answer :

- Aminobenzyl group : The p-NH2-Bn moiety facilitates covalent coupling to biomolecules (e.g., antibodies, peptides) via diazotization or azo-coupling reactions. This is demonstrated in its use for Pb²⁺ immunoassays and tyrosine-click chemistry in PET radiochemistry .

- DTPA backbone : The pentadentate chelator binds radionuclides (e.g., ¹¹¹In, ⁹⁰Y) with high thermodynamic stability (log K ~25 for lanthanides). Pre-labeling with metals requires pH optimization (5.5–6.5) to prevent colloidal formation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to biomolecules while minimizing side reactions?

Answer :

- Methodological steps :

- Activation : Diazotize the aminobenzyl group using NaNO₂/HCl at 0–4°C to generate reactive aryl diazonium intermediates .

- Coupling : React with tyrosine residues (pH 8.5–9.0) or primary amines (e.g., lysine) under mild conditions (4–25°C).

- Quenching : Add excess glycine or Tris buffer to terminate unreacted diazonium species.

- Validation : Use ninhydrin assays or MALDI-TOF to confirm conjugation ratios >1:1 (chelator:biomolecule) .

- Common pitfalls : Over-diazotization leads to protein aggregation; insufficient quenching reduces radiolabeling efficiency .

Q. What experimental strategies resolve contradictions in metal-binding affinity data for this compound across different studies?

Answer :

- Controlled variables :

- Comparative studies : Contrast this compound with NOTA or DOTA derivatives using ICP-MS or radio-TLC. For example, DOTA exhibits higher kinetic inertness but requires harsher labeling conditions (e.g., 95°C for 30 min) .

Q. How do structural modifications (e.g., tert-butyl ester protection) influence the reactivity of this compound in solid-phase synthesis?

Answer :

- Ester protection : The penta (t-Bu ester) derivative (CAS 205956-41-0) masks carboxylic acid groups, enabling solubility in organic solvents (e.g., DCM) for SPPS. Deprotection with TFA/water (95:5) restores chelating capacity post-synthesis .

- Trade-offs : While ester protection improves synthetic yield, incomplete deprotection introduces heterogeneity in final products. Monitor via ¹H-NMR (δ 3.5–3.6 ppm for PEG-DTPA conjugates) .

Q. Methodological Challenges and Solutions

Q. What analytical techniques are most reliable for characterizing this compound-metal complexes?

Answer :

- Primary methods :

- Spectroscopy : FT-IR confirms metal coordination via shifts in carboxylate (ν ~1600 cm⁻¹) and amine (ν ~3300 cm⁻¹) stretches .

- Chromatography : Radio-HPLC with γ-detection quantifies ¹¹¹In labeling efficiency (>95% is achievable at pH 5.5) .

- Magnetic resonance : ¹H-NMR in CDCl₃ resolves tert-butyl ester peaks (δ 1.4 ppm) and PEG backbone signals .

Q. How should researchers design experiments to assess the in vivo stability of this compound-based radioconjugates?

Answer :

- Key parameters :

- Biodistribution : Track ⁹⁰Y or ¹¹¹In in murine models via SPECT/CT over 24–72 hrs. Compare uptake in target tissues (e.g., tumors) vs. kidneys (common clearance route) .

- Metabolic stability : Analyze serum samples for free radiometals using size-exclusion chromatography. <5% free metal at 24 hrs indicates robust chelation .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of p-NH2-Bn-DTPA and Analogues

Pharmacokinetic and Stability Profiles

- This compound: Conjugation to nanoparticles (35.9 nm) extends blood circulation (t½ > 6 hrs vs. 1.3 hrs for free Gd-DTPA) . However, linear DTPA has lower thermodynamic stability (log K = 22.5 for Gd³⁺) than macrocyclic DOTA .

- DOTA : Superior kinetic inertness (resists metal transmetallation in vivo), making it preferred for long-term imaging .

- CHX-A"-DTPA : Modifications reduce renal clearance, enhancing tumor uptake in preclinical models .

Research Findings and Implications

Properties

IUPAC Name |

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWPBDUNJUSES-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.